

The Chemical Versatility of the Carbohydrazide Group: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylpyrazine-2-carbohydrazide

Cat. No.: B1341549

[Get Quote](#)

The carbohydrazide functional group, a derivative of hydrazine, is a cornerstone in various chemical applications, ranging from industrial processes to the intricate world of drug discovery. [1] Its unique reactivity, stemming from the presence of two nucleophilic nitrogen atoms, makes it a versatile building block in organic synthesis. This technical guide delves into the core chemical reactivity of the carbohydrazide group, providing detailed experimental protocols, quantitative data, and visual workflows to support researchers, scientists, and drug development professionals in harnessing its full potential.

Core Reactivity and Chemical Properties

Carbohydrazide, with the chemical formula $OC(N_2H_3)_2$, is a white, water-soluble solid that exhibits dibasic and highly reactive properties.[2] It is recognized for its strong reducing capabilities and serves as a safer alternative to the more hazardous hydrazine.[1][3] The hydrogen atoms attached to the nitrogen are readily substituted, allowing for a wide array of chemical transformations.

Reaction with Aldehydes and Ketones: Hydrazone Formation

A cornerstone of carbohydrazide reactivity is its condensation reaction with aldehydes and ketones to form stable hydrazones.[4][5] This reaction is fundamental in the synthesis of a vast number of derivatives with significant biological activity.[6][7] The nucleophilic nitrogen of the

carbohydrazide attacks the electrophilic carbonyl carbon, followed by dehydration, to yield the corresponding carbohydrazone.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and reactivity of carbohydrazide.

Table 1: Physical and Chemical Properties of Carbohydrazide

Property	Value	Reference(s)
Chemical Formula	CH ₆ N ₄ O	
Molar Mass	90.09 g/mol	
Appearance	White crystalline powder	[2]
Melting Point	153-154 °C (decomposes)	[1]
Solubility	Very soluble in water; soluble in alcohol; insoluble in ether and benzene	[1]
pH (12% aqueous solution)	8.45 ± 1.25	[2]
Purity	≥98.0%	
Free Hydrazine	≤250.0 mg/L	

Table 2: Oxygen Scavenging Performance of Carbohydrazide

Parameter	Value	Reference(s)
Stoichiometry	0.5 mol of carbohydrazide per 1 mol of O ₂	
Optimal Temperature Range	87.8 - 176.7 °C	[2]
Reaction Products	N ₂ , H ₂ O, CO ₂	[8]
Decomposition Temperature	> 200°C (to NH ₃ , N ₂ , H ₂ , CO ₂)	
Activation Energy	111 kJ mol ⁻¹	[1]

Table 3: Synthesis of Pyrazine Carbohydrazide Derivatives - Reaction Yields

Compound	Yield	Reference(s)
N'-(2-hydroxybenzylidene) pyrazine-2-carbohydrazide (Hmbpcz)	69%	[9]
N'-(2-hydroxy-4-methoxybenzylidene) pyrazine-2-carbohydrazide (Hbpcz)	77%	[9]
Pyrazine carbohydrazide	81%	[9]

Key Experimental Protocols

Protocol 1: Synthesis of Hydrazones from Carbohydrazide

This protocol details the general procedure for the condensation reaction between a carbohydrazide derivative and a carbonyl compound to form a hydrazone.

Materials:

- Carbohydrazide derivative (e.g., Pyrazine-2-carbohydrazide)
- Aldehyde or ketone (e.g., 2-hydroxy-4-methoxybenzaldehyde)

- Absolute Ethanol
- Reflux apparatus
- Stirring plate and magnetic stirrer

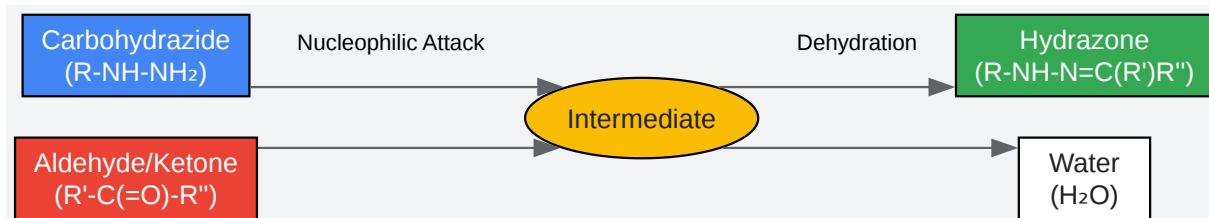
Procedure:

- Dissolve 10 mmol of the carbohydrazide derivative in 40 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.[9]
- To the stirred solution, add 10 mmol of the corresponding aldehyde or ketone.[9]
- Attach a reflux condenser and heat the reaction mixture to reflux for 6 hours.[9]
- After reflux, reduce the volume of the solution by rotary evaporation.
- Allow the concentrated solution to cool to room temperature for slow evaporation, leading to the formation of crystalline product.[9]
- Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[9]

Protocol 2: Industrial Synthesis of Carbohydrazide

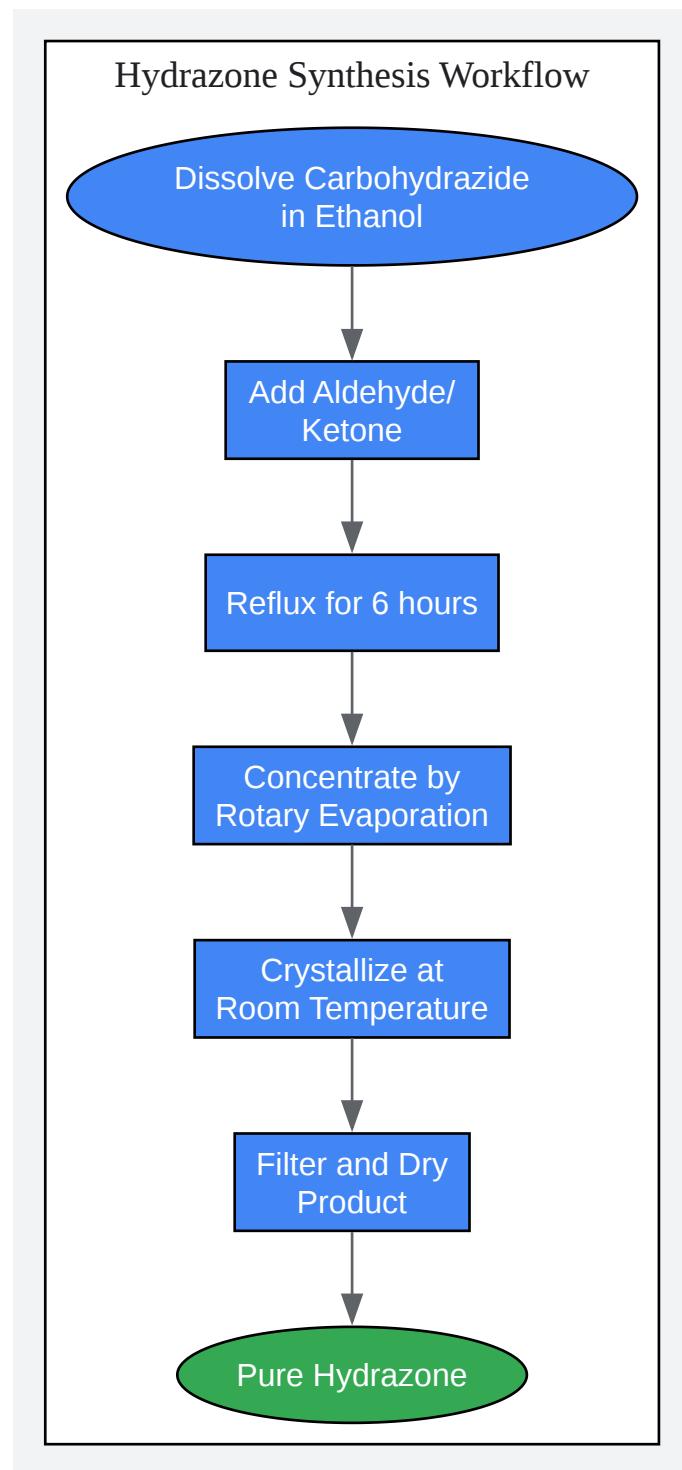
This protocol describes a common industrial method for synthesizing carbohydrazide from a dialkyl carbonate and hydrazine hydrate.[10][11]

Step 1: Synthesis of Methyl Hydrazinocarboxylate

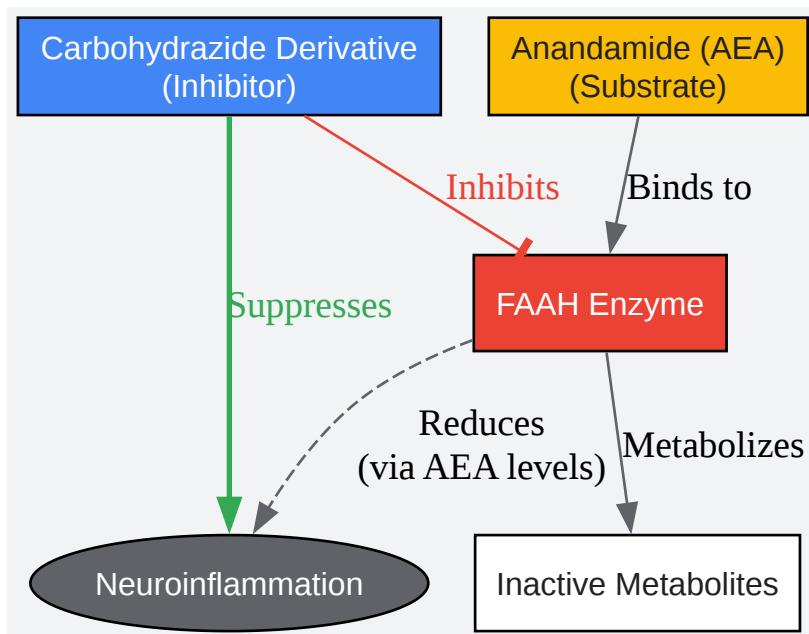

- React dimethyl carbonate with hydrazine hydrate. The nucleophilic hydrazine attacks the electron-deficient carbon of the carbonate, displacing a methoxy group.[11]
- Use vacuum distillation to remove the methanol and water byproducts to drive the reaction to completion.[11]
- The resulting methyl hydrazinocarboxylate should have a purity of approximately 94.5% and a melting point of 73 °C.[10][11]

Step 2: Conversion to Carbohydrazide

- Add 1.1 mol of hydrazine hydrate to the methyl hydrazinocarboxylate at 70 °C.[10][11]
- Monitor the reaction progress by sampling the steam phase; a constant hydrazine concentration indicates the reaction is complete.[10][11]
- Cool the reaction mixture to 0 °C to crystallize the carbohydrazide product.[10][11]
- Filter the crystalline product using a Büchner funnel.[10][11]
- For purification, wash the carbohydrazide with ethanol and dry it in a vacuum oven at 80 °C for 1 hour.[10][11]


Visualizing Chemical Reactivity and Workflows

The following diagrams, generated using the DOT language, illustrate key reactions and workflows involving the carbohydrazide group.


[Click to download full resolution via product page](#)

Caption: General reaction scheme for hydrazone formation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for hydrazone synthesis.

[Click to download full resolution via product page](#)

Caption: Inhibition of FAAH by a carbohydrazide derivative.

Applications in Drug Development and Beyond

The versatile reactivity of the carbohydrazide group has established it as a significant pharmacophore in medicinal chemistry.[12][13] Carbohydrazide derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][12]

- **Enzyme Inhibition:** Certain heterocyclic carbohydrazide derivatives have been identified as potent and selective inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), a target for treating pain and neuroinflammation.[14]
- **Antimicrobial Agents:** The condensation products of carbohydrazides with various aldehydes and ketones have shown promising activity against Gram-positive bacteria and fungi like *Candida albicans*.[6]
- **Anticancer Activity:** Salicylaldehyde-pyrazole-carbohydrazide derivatives have been investigated for their ability to inhibit the proliferation of lung cancer cells.[13]

- Bioconjugation: The reaction between hydrazides and aldehydes is utilized in bioconjugation techniques to link drugs to antibodies or to immobilize glycoproteins.[15]

Beyond pharmaceuticals, carbohydrazide is extensively used in various industrial applications:

- Oxygen Scavenger: It is a highly effective oxygen scavenger in boiler water treatment, preventing corrosion by reacting with dissolved oxygen to form harmless, volatile products. [3][8][16] This application is crucial for maintaining the integrity and efficiency of industrial boilers.[10]
- Polymer Chemistry: It serves as a curing agent for epoxy resins and as a crosslinking agent for elastic fibers.[15][17][18]
- Propellants and Explosives: Due to the large amount of heat generated upon combustion, carbohydrazide is used as a component in rocket fuels and explosives.[1][17]
- Organic Synthesis Intermediate: It is a versatile intermediate in the manufacturing of dyes, herbicides, and plant growth regulators.[2]

In conclusion, the carbohydrazide group's rich and diverse chemical reactivity makes it an invaluable tool for chemists across various disciplines. From synthesizing novel therapeutic agents to protecting industrial infrastructure, its applications are extensive and continue to expand as new derivatives and reaction pathways are explored.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. Carbohydrazide - Shandong Taihe Water Treatment Co., Ltd. [thwater.net]
- 3. Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLiT-T [blitchem.com]

- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Synthesis and Bioactivity of Hydrazide-Hydrazone with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. nbinfo.com [nbinfo.com]
- 9. chemicaljournal.org [chemicaljournal.org]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 12. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 13. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of heterocyclic carbohydrazide derivatives as novel selective fatty acid amide hydrolase inhibitors: design, synthesis and anti-neuroinflammatory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. oxidationtech.com [oxidationtech.com]
- 17. Carbohydrazide| CAS 497-18-7 Raw Material [jforeverchem.com]
- 18. Carbohydrazide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Chemical Versatility of the Carbohydrazide Group: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341549#exploring-the-chemical-reactivity-of-the-carbohydrazide-group>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com